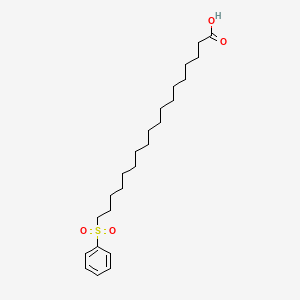
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol is a complex organic compound with a unique structure that includes an amino group, a dioxolane ring, and multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol typically involves multi-step organic reactions. One common approach is the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The amino group and hydroxyl groups are introduced through subsequent reactions involving amination and hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as toluenesulfonic acid or zirconium tetrachloride can be used to facilitate the formation of the dioxolane ring .
Chemical Reactions Analysis
Types of Reactions
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the amino group under acidic or basic conditions.
Major Products
The major products formed from these reactions include ketones, aldehydes, and substituted derivatives with different functional groups.
Scientific Research Applications
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of 6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The dioxolane ring and amino group play crucial roles in these interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane-4-methanol, 2,2-dimethyl-: A compound with a similar dioxolane ring structure but different functional groups.
2,2-Dimethyl-1,3-dioxolane-4-methanamine: Another compound with a dioxolane ring and an amino group, but with different substituents.
Uniqueness
6-Amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol is unique due to its combination of an amino group, multiple hydroxyl groups, and a dioxolane ring
Properties
CAS No. |
138715-66-9 |
|---|---|
Molecular Formula |
C11H23NO4 |
Molecular Weight |
233.30 g/mol |
IUPAC Name |
6-amino-7-(2-methyl-1,3-dioxolan-2-yl)heptane-3,4-diol |
InChI |
InChI=1S/C11H23NO4/c1-3-9(13)10(14)6-8(12)7-11(2)15-4-5-16-11/h8-10,13-14H,3-7,12H2,1-2H3 |
InChI Key |
KHQNBZRZKAZCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC(CC1(OCCO1)C)N)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


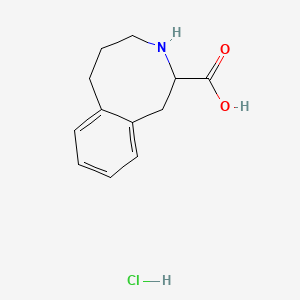
![Guanidine, N-methyl-N'-nitro-N''-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B14263840.png)
![2-[(4-Methoxyphenyl)tellanyl]ethan-1-ol](/img/structure/B14263849.png)
![N,N-Diethyl-2-[(4-nitrophenyl)(phenyl)methoxy]ethan-1-amine](/img/structure/B14263850.png)
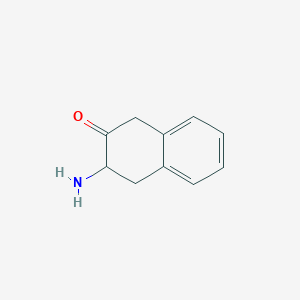
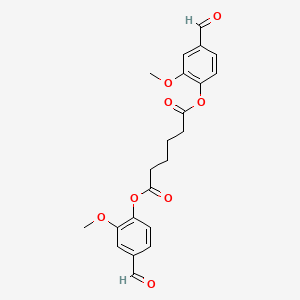



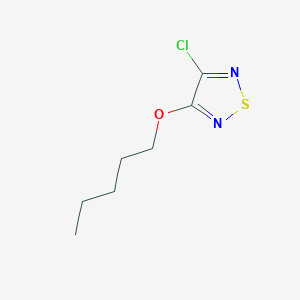
![1-Ethyl-2-[(4-fluorophenyl)methyl]-3-hydroxypyridin-4(1H)-one](/img/structure/B14263884.png)
![3-Methyl-N-[1-(prop-2-en-1-yl)cyclohexyl]aniline](/img/structure/B14263889.png)
![6H,11H-Indolo[3,2-c]Isoquinoline-5-one](/img/structure/B14263890.png)
